molecular formula C16H22N4O2 B4547608 1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide

Cat. No.: B4547608
M. Wt: 302.37 g/mol
InChI Key: MTYIIXUIIJBITN-UHFFFAOYSA-N
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Description

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a carboxamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with piperidine derivatives under controlled conditions to introduce the piperidine ring.

    Formation of the Carboxamide Group: Finally, the compound is treated with carboxylic acid derivatives or their activated forms (such as acid chlorides or anhydrides) to form the carboxamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the quinazolinone or piperidine rings.

    Hydrolysis: Acidic or basic hydrolysis can break down the carboxamide group, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and temperature control (e.g., reflux, ice bath).

Scientific Research Applications

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide can be compared with other quinazolinone derivatives, such as:

    1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: This compound has a similar structure but includes a morpholino group, which may alter its biological activity and chemical properties.

    2-Amino-7,7-dimethyl-5-oxo-4-(1H-pyrazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles: This compound includes a pyrazole ring, which may confer different biological activities and applications.

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound has a spiro structure, which may result in different chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2)7-12-11(13(21)8-16)9-18-15(19-12)20-5-3-10(4-6-20)14(17)22/h9-10H,3-8H2,1-2H3,(H2,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYIIXUIIJBITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide
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1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide
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1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide
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1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide
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1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide
Reactant of Route 6
1-(7,7-Dimethyl-5-oxo-6,7,8-trihydroquinazolin-2-yl)piperidine-4-carboxamide

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